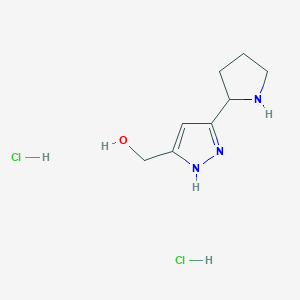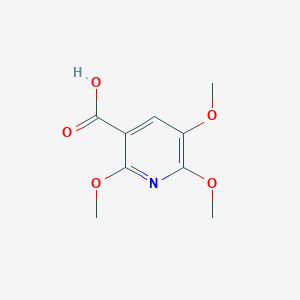![molecular formula C9H10INO2 B1402730 (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol CAS No. 1346446-89-6](/img/structure/B1402730.png)
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Übersicht
Beschreibung
“(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol” is a chemical compound with the empirical formula C9H10INO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 291.09 . The SMILES string, which represents the structure of the molecule, is OCc1cc(I)nc2CCCOc12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Solvolysis Reactions : The synthesis and solvolysis reactions of pyridinium derivatives, such as 3,4-dihydro-2H-pyrano[3,2-c]pyridinium α-D-N-acetylneuraminoate, provide insights into their reaction mechanisms, showcasing the lack of intramolecular nucleophilic participation by certain groups in these reactions (Knoll & Bennet, 2004).
Synthesis of Derivatives : Methods for synthesizing acetyl and iodo derivatives of related compounds, such as 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones, have been explored. This research highlights the versatility of these compounds in chemical synthesis (Nikam & Kappe, 2017).
Condensative Cyclization : Studies on the synthesis of pyrano[3,2-f]quinolin-3,10-diones demonstrate the potential of similar compounds in forming complex structures through condensative cyclization (Majumdar, Taher, & Ponra, 2010).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of warfarin acetals using related compounds showcases innovative techniques in rapid chemical synthesis (Krstić, Sukdolak, & Solujić-Sukdolak, 2002).
Complex Formation : The formation of complexes, such as octahedral complexes involving 2,6-bis(pyrrolidin-2-yl)pyridine derivatives, highlights the potential of these compounds in inorganic chemistry and complexation studies (Cabort et al., 2002).
Catalytic Applications
Catalytic Oligomerization : Nickel complexes with bidentate N,O-type ligands, involving similar structural motifs, have been studied for their application in the catalytic oligomerization of ethylene, demonstrating potential industrial applications (Kermagoret & Braunstein, 2008).
Vasodilation Properties : Research into the synthesis and vasorelaxant properties of pyrano[3,2-c]pyridine derivatives illustrates the potential biological activity of these compounds, particularly in cardiovascular applications (Girgis, Ismail, & Farag, 2011).
Photochemical and Structural Studies
Photochemical Reactions : The study of photochemical reactions of carbohydrates, involving iodinated pyrano derivatives, opens avenues for understanding the impact of light and chemical structure on reaction pathways (Binkley, 1969).
Crystal Structure Analysis : Investigations into the crystal structure of pyridin-3-ones and pyridines, which share structural similarities, contribute to the understanding of molecular configurations and potential applications in materials science (Husain et al., 2011).
Eigenschaften
IUPAC Name |
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPERIRUSRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)CO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)




![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)


![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)